molecular formula C12H15N3S2 B2520707 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 873810-48-1

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2520707
CAS No.: 873810-48-1
M. Wt: 265.39
InChI Key: RZXIGOQQXLXSMQ-UHFFFAOYSA-N
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Description

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a heterocyclic compound belonging to the 1,3,4-thiadiazole family. The core structure of 1,3,4-thiadiazoles is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol are widely utilized as precursors for synthesizing biologically active compounds, including antifungal, insecticidal, and anticancer agents . The substitution at the 5-position of the thiadiazole ring, particularly with aryl groups, significantly influences physicochemical properties and biological activity. In this compound, the 2,6-diethylphenyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler analogues.

Properties

IUPAC Name

5-(2,6-diethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-3-8-6-5-7-9(4-2)10(8)13-11-14-15-12(16)17-11/h5-7H,3-4H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXIGOQQXLXSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,6-diethylaniline with thiocarbonyl compounds under specific conditions. One common method includes the reaction of 2,6-diethylaniline with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant antifungal properties. For instance, a study synthesized various 1,3,4-thiadiazole derivatives and evaluated their efficacy against fungal pathogens. The mechanism of action was linked to the inhibition of ergosterol biosynthesis by targeting the fungal enzyme 14-α-sterol demethylase .

Key Findings:

  • Compounds displayed notable antifungal effects.
  • Mechanistic studies indicated interaction with ergosterol biosynthesis pathways.
  • Potential for development as agricultural fungicides.

Anticancer Properties

The anticancer potential of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol has been explored through various in vitro studies. The compound has shown effectiveness against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The proposed mechanisms include inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .

Case Study:
In a comparative study with cisplatin (a standard anticancer drug), several thiadiazole derivatives exhibited superior cytotoxicity against cancer cells. Molecular docking studies further supported these findings by predicting strong binding affinities to dihydrofolate reductase (DHFR), a crucial enzyme in cancer metabolism .

Antioxidant Activity

The antioxidant properties of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol have also been investigated. Compounds containing this moiety were evaluated using various assays such as DPPH radical scavenging and superoxide radical scavenging methods. Results indicated that certain derivatives possess significant radical scavenging potential due to their electron-donating substituents .

Summary of Antioxidant Findings:

  • Compounds demonstrated effective radical scavenging activity.
  • Electron-donating groups enhanced antioxidant properties.
  • Potential applications in preventing oxidative stress-related diseases.

Summary Table of Applications

Application TypeDescriptionReferences
AntifungalInhibition of ergosterol biosynthesis; effective against fungal pathogens ,
AnticancerCytotoxicity against HepG-2 and A-549 cell lines; targets DNA synthesis ,
AntioxidantSignificant radical scavenging activity; potential for oxidative stress prevention

Mechanism of Action

The mechanism of action of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) by activating certain signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and chemical profiles of 1,3,4-thiadiazole derivatives are highly dependent on the nature and position of substituents on the aryl group. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Functional Differences
Compound Name Substituent on Aryl Group Biological Activity (Reported) Structural Features References
5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol 2,6-Diethyl Not explicitly reported (inference) High lipophilicity, steric bulk
5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine 2,6-Difluoro Insecticidal, fungicidal Electron-withdrawing substituents
5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine 2-Methoxy Not reported Electron-donating group, moderate bulk
5-(2,6-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine 2,6-Dimethoxy Not reported Increased solubility, planar structure
5-[2-(Difluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine 2-Difluoromethoxy Not reported Polar substituent, potential metabolic stability

Key Research Findings

Electron Effects :

  • Electron-Withdrawing Groups (EWGs) : The 2,6-difluorophenyl analogue exhibits insecticidal and fungicidal activities due to enhanced electrophilicity of the thiadiazole ring, facilitating interactions with biological targets .
  • Electron-Donating Groups (EDGs) : Methoxy and ethoxy substituents (e.g., 2-methoxy or 2,6-dimethoxy derivatives) increase solubility but may reduce membrane permeability compared to lipophilic diethyl groups .

Its high lipophilicity (logP >3 inferred) may enhance blood-brain barrier penetration, a trait absent in polar analogues like the difluoromethoxy derivative .

Crystallographic Insights :

  • The crystal structure of 5-(2,6-difluorophenyl)-1,3,4-thiadiazol-2-amine reveals a dihedral angle of 8.2° between the thiadiazole and phenyl rings, promoting planar stacking and stable intermolecular interactions. In contrast, bulkier substituents like diethyl groups are expected to disrupt crystallinity, reducing melting points .

Biological Activity Trends :

  • Fluorinated derivatives (e.g., 2,6-difluoro) show higher pesticidal activity than methoxy or ethoxy analogues, likely due to stronger target binding via halogen bonds. However, alkyl-substituted derivatives like the diethylphenyl variant may exhibit prolonged half-lives in vivo due to reduced polarity .

Biological Activity

5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol can be represented as C12H16N4SC_{12}H_{16}N_4S. The structure features a thiadiazole ring substituted with a diethylphenyl amino group at the 5-position. This structural arrangement is crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives are known for their significant antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains:

  • Antibacterial Activity : Studies have indicated that thiadiazole derivatives exhibit higher antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 32 to 62.5 µg/mL against these pathogens .
  • Antifungal Activity : The compound has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates comparable to standard antifungal agents like fluconazole .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
5-[(2,6-Diethylphenyl)amino]Staphylococcus aureus32
Escherichia coli62.5
Candida albicans24
Aspergillus niger32

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to 5-[(2,6-Diethylphenyl)amino]-1,3,4-thiadiazole-2-thiol have shown cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : Research indicates that certain thiadiazoles exhibit IC50 values in the range of 0.74 to 10 µg/mL against human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines . The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxic activity.

Table 2: Cytotoxic Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Reference
5-[(2,6-Diethylphenyl)amino]HCT1163.29
H46010
MCF-70.28

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymes : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Synergistic Effects : The combination of thiadiazoles with other pharmacologically active compounds may enhance their efficacy through synergistic mechanisms .

Case Studies

Several studies have highlighted the potential of thiadiazole derivatives in clinical applications:

  • Antimicrobial Efficacy : A study demonstrated that a series of substituted thiadiazoles exhibited significant antibacterial activity against multi-drug resistant strains of bacteria .
  • Anticancer Research : Research focusing on the structure-activity relationship (SAR) of thiadiazoles revealed that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines .

Q & A

Q. How can researchers address instability during long-term storage?

  • Methodological Answer :
  • Controlled Environment : Store under argon at -20°C in amber vials to prevent oxidation of the thiol group .
  • Stability Studies : Monitor degradation via accelerated aging tests (40°C/75% RH for 6 months) with HPLC tracking .

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